molecular formula C8H14N2O B14881298 2-(3-Hydroxyazetidin-1-yl)-3-methylbutanenitrile

2-(3-Hydroxyazetidin-1-yl)-3-methylbutanenitrile

Cat. No.: B14881298
M. Wt: 154.21 g/mol
InChI Key: YDRPQSBUIUOFQN-UHFFFAOYSA-N
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Description

2-(3-Hydroxyazetidin-1-yl)-3-methylbutanenitrile is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyazetidin-1-yl)-3-methylbutanenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-hydroxyazetidine with 3-methylbutanenitrile in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process parameters are carefully monitored to maintain the desired reaction conditions and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyazetidin-1-yl)-3-methylbutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-Hydroxyazetidin-1-yl)-3-methylbutanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyazetidin-1-yl)-3-methylbutanenitrile involves its interaction with specific molecular targets. The hydroxyazetidine ring can interact with enzymes or receptors, modulating their activity. The nitrile group can also participate in binding interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its relatively simple structure compared to more complex analogs makes it an attractive candidate for various research and industrial applications .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

2-(3-hydroxyazetidin-1-yl)-3-methylbutanenitrile

InChI

InChI=1S/C8H14N2O/c1-6(2)8(3-9)10-4-7(11)5-10/h6-8,11H,4-5H2,1-2H3

InChI Key

YDRPQSBUIUOFQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C#N)N1CC(C1)O

Origin of Product

United States

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